4-Methoxyisoxazole

Description

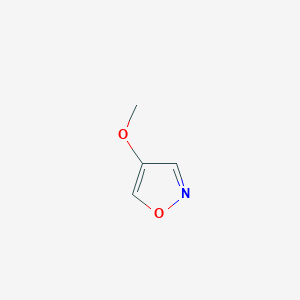

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-6-4-2-5-7-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPMYTSIYXMWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CON=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316183 | |

| Record name | 4-Methoxyisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83259-38-5 | |

| Record name | 4-Methoxyisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83259-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

4-Methoxyisoxazole derivatives have been synthesized and evaluated for their pharmacological properties. Notably, they have been investigated as potential inhibitors of bromodomain-containing protein 4 (BRD4), which plays a significant role in cancer progression. Recent studies designed and synthesized a series of 4-methoxy-substituted isoxazole derivatives, with some exhibiting promising inhibitory effects against BRD4, particularly in breast cancer therapy. The compound demonstrated the highest inhibitory rate among its class, suggesting its potential as a therapeutic agent against certain cancer subtypes .

Neuropharmacological Applications

The modulation of metabotropic glutamate receptors (mGluRs) has become a significant focus in neuropharmacology. Compounds similar to this compound have shown promise as positive allosteric modulators (PAMs) of the mGlu4 receptor. These compounds could potentially be developed for treating neurological disorders such as Parkinson's disease and schizophrenia due to their anxiolytic and antidepressant properties . The exploration of these derivatives includes assessing their selectivity and safety profiles, which are critical for therapeutic applications.

Structure-Activity Relationship (SAR) Studies

The understanding of the structure-activity relationships (SAR) of isoxazole derivatives, including this compound, has been enhanced through various computational studies. Molecular dynamics simulations combined with 3D-QSAR analyses have been employed to investigate the interactions between these compounds and their biological targets. This approach aids in optimizing the design of new derivatives with improved efficacy and reduced toxicity .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward organic reactions that can be tailored to yield various derivatives with specific functional groups. For instance, methyl 4-amino-3-methoxyisoxazole-5-carboxylate has been synthesized through a multi-step process involving key reagents like iron powder and hydroxylamine hydrochloride . The structural characterization often reveals interesting hydrogen bonding patterns that influence the compound's stability and biological activity.

Case Studies and Research Findings

Recent research highlights several case studies involving this compound derivatives:

- A study investigating the efficacy of BRD4 inhibitors revealed that specific substitutions on the isoxazole ring significantly affected their inhibitory potency against cancer cell lines .

- Another investigation focused on mGluR modulation demonstrated that certain isoxazole derivatives could enhance receptor activity in preclinical models, indicating their potential for treating anxiety and mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of isoxazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 4-methoxyisoxazole with structurally related compounds:

Pharmacological Activity

- This compound : Exhibits anti-inflammatory and hypoglycemic activities due to its electron-rich aromatic system .

- 5-Amino-4-chloro-3-methylisoxazole: The chloro and amino groups enhance antibacterial and antitubercular efficacy .

- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate : Demonstrates antiasthmatic and anticonvulsant properties, attributed to the phenyl and ester groups .

Physical and Spectral Properties

- Melting Points : this compound derivatives typically exhibit higher melting points (180–220°C) compared to chloro-substituted analogs (150–170°C), reflecting stronger intermolecular forces .

- Hydrogen Bonding: Methoxy and amino groups facilitate intramolecular interactions, as seen in the planar crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate .

- Solubility : Tosyl and nitro groups reduce aqueous solubility, whereas carboxylate esters improve solubility in organic solvents .

Preparation Methods

Cyclization of N-Alkoxy Oxalyl Alanine Esters

Traditional Cyclization with Dehydrating Agents

The cyclization of N-alkoxy oxalyl alanine esters represents the most historically prevalent method for synthesizing 4-methoxyisoxazole derivatives. As detailed in patent CN110423226A, this approach utilizes phosphorus oxychloride (POCl₃) or phosgene as dehydrating agents to facilitate ring closure. The reaction proceeds through initial formation of an intermediate acyl chloride, followed by intramolecular cyclization. Typical conditions involve refluxing in chloroform or dichloromethane at 60–80°C for 10–12 hours, yielding 80–82% of the target product. However, this method faces criticism for generating stoichiometric amounts of hydrochloride salts, necessitating extensive washing steps that reduce overall efficiency.

Catalytic Enhancements and Solvent Optimization

Recent modifications employ tertiary amines like triethylamine (Et₃N) as acid scavengers, allowing reduced dehydrant quantities. For instance, combining POCl₃ (1.2 equiv) with Et₃N (2.0 equiv) in dimethylformamide (DMF) decreases reaction time to 6–8 hours while maintaining 78–80% yields. Polar aprotic solvents such as acetonitrile have shown promise in accelerating cyclization kinetics through enhanced stabilization of transition states, though yields remain comparable to traditional methods.

Table 1: Comparative Analysis of Cyclization Methods

| Dehydrating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| POCl₃ | None | Chloroform | 65 | 12 | 80 |

| Phosgene | Pyridine | DCM | 70 | 10 | 82 |

| POCl₃ | Triethylamine | Acetonitrile | 80 | 6 | 78 |

Oxidation of Isoxazole Precursors

Peroxy Organic Acid-Mediated Oxidation

Patent CN104262279A discloses a two-step oxidation protocol for converting 3-methoxyisoxazole derivatives to this compound. The first step employs meta-chloroperbenzoic acid (mCPBA) or peracetic acid in dichloromethane at −10°C to 25°C, achieving 70–75% conversion within 1–2 hours. The second oxidation with hydrogen peroxide (H₂O₂) in ethanol at 40°C elevates yields to 83–85%. This method’s mild conditions minimize side reactions, making it suitable for acid-sensitive substrates.

Transition Metal-Catalyzed Oxidations

Emerging approaches utilize iron(III) chloride (FeCl₃) or ruthenium-based catalysts to enable aerobic oxidation. In a representative procedure, FeCl₃ (10 mol%) in tetrahydrofuran (THF) under oxygen atmosphere converts 3-hydroxyisoxazole-5-carboxylate to the 4-methoxy derivative in 68% yield after 4 hours. While these methods reduce reliance on stoichiometric oxidants, catalyst costs and potential metal contamination remain limitations for pharmaceutical applications.

Nitration-Reduction Sequences

Nitro Group Introduction and Subsequent Reduction

A robust pathway detailed in PMC studies involves nitration of methyl 3-methoxyisoxazole-5-carboxylate followed by iron-mediated reduction. Nitration using tetramethylammonium nitrate (TMAN) and triflic anhydride in dichloromethane at reflux (40°C) installs the nitro group at the 4-position with 89% efficiency. Subsequent reduction with iron powder in acetic acid/water (3:1 v/v) at 50°C for 2 hours affords the 4-amino intermediate, which undergoes diazotization and methanolysis to yield this compound (overall yield: 74%).

Catalytic Hydrogenation Alternatives

Palladium on carbon (Pd/C) under hydrogen atmosphere offers a cleaner reduction method, achieving 91% conversion of the nitro group in methanol at 25°C. However, catalyst recycling challenges and higher costs limit industrial adoption compared to iron-based reductions.

Nucleophilic Substitution Reactions

Alkoxy Group Displacement

US3468900A describes the synthesis via nucleophilic substitution of 4-chloroisoxazole derivatives with methoxide ions. Reacting 4-chloroisoxazole with sodium methoxide in methanol at 65°C for 8 hours provides this compound in 76% yield. This method’s simplicity is counterbalanced by the limited commercial availability of 4-chloroisoxazole precursors.

Cyanide-Mediated Ring Closure

An innovative approach in patent US3468900A involves treating nitrosohalide adducts with sodium cyanide in methanol, inducing simultaneous displacement and ring closure. Refluxing for 30 minutes achieves 82% yield, with the mechanism proceeding through a proposed nitrile oxide intermediate.

Comparative Evaluation of Synthetic Methods

Yield and Scalability Considerations

The oxidation route (Section 2.1) provides the highest reported yields (85%) but requires cryogenic conditions impractical for large-scale production. Cyclization methods (Section 1) offer better scalability, though yields plateau at 80–82%. The nitration-reduction sequence balances yield (74%) and moderate scalability, making it preferable for laboratory-scale synthesis.

Q & A

Basic: What are the established synthetic routes for 4-methoxyisoxazole, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound derivatives often involves cycloaddition or condensation reactions. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes can yield 5-aryl-3-substituted isoxazoles under mild conditions (e.g., room temperature, 1–2 hours) . Alternative methods include refluxing substituted benzaldehydes with triazole derivatives in ethanol with glacial acetic acid as a catalyst, achieving ~65% yield after crystallization . Key factors affecting yield include:

- Reaction time : Prolonged reflux (e.g., 18 hours) improves cyclization but risks decomposition .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability .

- Catalyst choice : Acidic conditions (e.g., glacial acetic acid) favor Schiff base formation in condensation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.